Magnesium 2-hydroxypropanoate trihydrate

Description

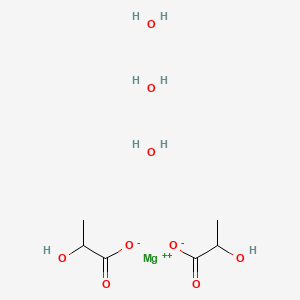

Magnesium 2-hydroxypropanoate trihydrate (CAS 18917-96-9) is a hydrated magnesium salt of lactic acid (2-hydroxypropanoic acid). Its molecular formula is C₆H₁₆MgO₉, with a molecular weight of 256.49 g/mol (anhydrous: 202.45 g/mol). The compound exists as a trihydrate, containing three water molecules in its crystalline structure .

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;2-hydroxypropanoate;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H6O3.Mg.3H2O/c2*1-2(4)3(5)6;;;;/h2*2,4H,1H3,(H,5,6);;3*1H2/q;;+2;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNLQXUYQWUDJLB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.O.O.O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16MgO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6150-84-1, 18917-93-6 | |

| Record name | Magnesium lactate trihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006150841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, bis[2-(hydroxy-.kappa.O)propanoato-.kappa.O]-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di(lactato-O1,O2)magnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM LACTATE TRIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0890ENQ6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Scientific Research Applications

Chemical Properties and Structure

Magnesium 2-hydroxypropanoate trihydrate has the chemical formula and consists of magnesium ions complexed with lactate ions. Its structure allows for various interactions with biological systems, making it suitable for multiple applications.

Biomedical Applications

2.1 Antimicrobial Properties

Research indicates that magnesium 2-hydroxypropanoate exhibits antimicrobial activity, particularly against certain bacteria and fungi. A study demonstrated that magnesium-doped hydroxyapatite, which incorporates magnesium ions similar to those in magnesium lactate, showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria, as well as moderate antifungal activity against Candida albicans . This suggests potential use in biomedical materials to prevent infections associated with implants.

2.2 Bone Regeneration

Magnesium plays a crucial role in bone health, and its incorporation into biomaterials can enhance osteoconductivity and stimulate bone regeneration. Magnesium 2-hydroxypropanoate's ability to improve biocompatibility makes it a candidate for use in orthopedic applications, potentially aiding in the healing of fractures or the integration of implants .

2.3 Nutritional Supplementation

As a source of magnesium, this compound is utilized in dietary supplements aimed at addressing magnesium deficiency. Magnesium is essential for numerous physiological processes, including muscle function, nerve transmission, and bone mineralization . The trihydrate form enhances solubility, improving bioavailability in nutritional formulations.

Agricultural Applications

3.1 Fertilizer Component

In agriculture, magnesium is vital for chlorophyll production and overall plant health. Magnesium 2-hydroxypropanoate can be used as a magnesium supplement in fertilizers to enhance crop yield and quality by ensuring adequate magnesium levels in soil .

Case Studies and Research Findings

Comparison with Similar Compounds

Key Properties :

- Appearance : White powder or lumps .

- Solubility : Highly soluble in water, slightly soluble in alcohol .

- Storage : Requires dry, room-temperature conditions to prevent decomposition .

- Applications : Used in pharmaceuticals (e.g., electrolyte supplements, antacids) and analytical chemistry (e.g., potentiometric titration with EDTA) .

- Hazards : Causes skin and eye irritation (H315, H319) .

Comparison with Similar Compounds

Magnesium Lactate Dihydrate

Molecular Formula : C₆H₁₀MgO₆·2H₂O (likely typo-corrected from CoH1oMgO6·2H₂O in ).

Molecular Weight : 238.48 g/mol .

Differences :

Magnesium Benzoate Trihydrate

Molecular Formula : Mg(C₆H₅COO)₂·3H₂O.

Molecular Weight : 320.57 g/mol .

Differences :

Magnesium L-Lactate Trihydrate

Molecular Formula: Mg(C₃H₅O₃)₂·3H₂O. Molecular Weight: 256.49 g/mol (same as Magnesium 2-hydroxypropanoate trihydrate) .

Key Distinction :

Manganese(II) Lactate Trihydrate

Molecular Formula: C₆H₁₆MnO₉. Molecular Weight: 287.12 g/mol .

Differences :

- Cation : Manganese(II) vs. magnesium(II).

- Applications : Used in niche industrial processes (e.g., battery materials) rather than mainstream pharmaceuticals.

- Safety: No hazard data reported, implying lower toxicity .

Esomeprazole Magnesium Trihydrate

Molecular Formula : C₃₄H₃₆MgN₆O₆S₂·3H₂O.

Molecular Weight : 767.17 g/mol (trihydrate) .

Contrast :

- Complexity : Contains a benzimidazole sulfinyl group, making it a proton-pump inhibitor rather than a simple electrolyte.

- Regulatory Standards : Meets 98.0–102.0% purity requirements, similar to simpler magnesium salts .

Comparative Data Table

Research Findings and Analytical Methods

- Potentiometric Titration: this compound can be assayed using EDTA titration with first-derivative endpoint detection, achieving accuracy comparable to flame AAS and HPLC .

- Pharmacopeial Compliance : Both Magnesium Lactate Dihydrate and Esomeprazole Magnesium Trihydrate adhere to strict purity standards (98.0–102.0%) for pharmaceutical use .

Q & A

Basic: What experimental protocols are recommended for synthesizing Magnesium 2-hydroxypropanoate trihydrate with high purity?

Answer:

A common method involves reacting magnesium oxide (MgO) or magnesium hydroxide with lactic acid under controlled stoichiometric and hydration conditions. For example, a synthesis protocol adapted from phosphate trihydrate preparation (see ) suggests:

- Step 1: Dissolve lactic acid in deionized water and gradually add MgO suspension under stirring at 60–80°C.

- Step 2: Maintain pH ~7–8 to favor trihydrate formation over dihydrate or anhydrous forms.

- Step 3: Filter and recrystallize the product in aqueous ethanol to reduce impurities.

- Validation: Confirm trihydrate formation via thermogravimetric analysis (TGA), showing ~17% mass loss at 100–120°C (corresponding to three H₂O molecules) .

Basic: How can researchers verify the stoichiometric composition and hydration state of this compound?

Answer:

Combine multiple analytical techniques:

- TGA: Quantify water content by mass loss between 50–150°C .

- ICP-OES: Measure magnesium content (target: ~12% w/w Mg) .

- XRPD: Compare diffraction patterns with reference data to confirm crystalline trihydrate structure and rule out dihydrate or anhydrous polymorphs .

- FTIR: Identify characteristic peaks for lactate (C=O at ~1600 cm⁻¹) and coordinated water (O-H stretching at ~3400 cm⁻¹) .

Advanced: What methodologies resolve contradictions in reported stability profiles of this compound?

Answer:

Discrepancies in stability studies (e.g., degradation under humidity vs. thermal stress) require controlled experimental replication:

- Humidity Studies: Store samples at 25°C/60% RH and monitor mass gain/loss via dynamic vapor sorption (DVS). Compare with pharmacopeial guidelines for hygroscopicity .

- Thermal Stability: Use TGA-DSC to identify decomposition pathways (e.g., dehydration above 80°C or lactate oxidation above 200°C) .

- Data Reconciliation: Cross-reference results with synthetic variables (e.g., residual solvent content, crystallinity) to isolate degradation mechanisms .

Advanced: How can researchers design experiments to study the compound’s coordination chemistry and reactivity?

Answer:

Advanced studies may include:

- X-ray Absorption Spectroscopy (XAS): Probe Mg²⁺ coordination geometry (e.g., octahedral vs. tetrahedral) in aqueous and solid states .

- Isotopic Labeling: Use ²H or ¹⁸O-labeled water in synthesis to track hydration dynamics via NMR or mass spectrometry .

- Reactivity Screens: Expose the compound to model APIs (e.g., proton pump inhibitors) to assess compatibility, leveraging methodologies from esomeprazole trihydrate studies .

Basic: What quality control criteria ensure batch consistency in academic research?

Answer:

Adopt pharmacopeial standards for:

- Purity: ≥98% by titration (e.g., complexometric titration with EDTA) .

- Residual Solvents: GC-MS screening for ethanol or water (≤0.5% per ICH guidelines) .

- Crystallinity: XRPD similarity index (≥95% match to reference pattern) .

Advanced: What strategies are effective for polymorph screening of this compound?

Answer:

- Solvent Variation: Recrystallize from water, ethanol, or acetone to induce different hydrate forms .

- High-Throughput Screening: Use automated platforms to test 50+ solvent/antisolvent combinations.

- Computational Modeling: Predict stable polymorphs via density functional theory (DFT) simulations of lattice energies .

Basic: How should researchers mitigate hydrolysis during storage?

Answer:

- Storage Conditions: Airtight containers with desiccants (silica gel) at 4°C, avoiding exposure to acids or humidity .

- Stability Monitoring: Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic XRPD/TGA checks .

Advanced: What mechanistic insights can NMR provide for ligand exchange reactions involving this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.